

# Thermodynamic Properties of Selenium Hexafluoride: A Technical Guide

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## Compound of Interest

Compound Name: Selenium hexafluoride

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## Introduction

**Selenium hexafluoride** (SeF<sub>6</sub>) is an inorganic compound that exists as a colorless, odorless, and highly toxic gas at standard conditions. It is primarily recognized for its use as a gaseous dielectric insulator in high-voltage applications, analogous to sulfur hexafluoride (SF<sub>6</sub>). From a thermodynamic perspective, SeF<sub>6</sub> is a molecule of interest due to its high symmetry (octahedral geometry), which simplifies theoretical calculations of its properties.[1] A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, potential applications, and for modeling its behavior in various environments. This technical guide provides a comprehensive overview of the thermodynamic properties of **selenium hexafluoride**, supported by experimental data and methodologies.

## Physical and Chemical Properties at a Glance

**Selenium hexafluoride** is a non-flammable gas.[2] It is characterized by its high density and sublimates at -46.6 °C.[3] The Se-F bond length in its octahedral structure is 168.8 pm.[1] While relatively inert and slow to hydrolyze, it is toxic even at low concentrations.[1]

## Thermodynamic Data

The thermodynamic properties of **selenium hexafluoride** have been determined through various experimental techniques. The following tables summarize the key quantitative data

available in the literature.

**Table 1: Standard Molar Thermodynamic Properties (at 298.15 K)**

Property	Symbol	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ$	$-1116.9 \pm 0.6$	kJ/mol	[4]
Standard Molar Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ$	-1029.9	kJ/mol	
Standard Molar Entropy (gas)	$S^\circ$	308.9	J/(mol·K)	
Molar Heat Capacity at Constant Pressure (gas)	$C_p$	105.4	J/(mol·K)	

**Table 2: Phase Transition and Other Thermodynamic Properties**

Property	Symbol	Value	Units	Temperature (K)	Reference(s)
Enthalpy of Sublimation	$\Delta_{\text{subH}}$	24.96 ± 0.04	kJ/mol	205	[5]
Enthalpy of Sublimation	$\Delta_{\text{subH}}$	23.5	kJ/mol	210	[5]
Enthalpy of Fusion	$\Delta_{\text{fusH}}$	7.1	kJ/mol	226.35	
Enthalpy of Vaporization	$\Delta_{\text{vapH}}$	18.3	kJ/mol	238.65	
Sublimation Point	$T_{\text{sub}}$	226.55	K (-46.6 °C)	N/A	[3]
Melting Point (at 2 atm)	$T_{\text{m}}$	238.15	K (-35 °C)	N/A	[3]
Boiling Point	$T_{\text{b}}$	226.15	K (-47 °C)	N/A	[3]

### Table 3: Vapor Pressure Data

The vapor pressure of **selenium hexafluoride** as a function of temperature can be described by the Antoine equation:

$$\log_{10}(P) = A - (B / (T + C))$$

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

A	B	C	Temperature Range (K)	Reference(s)
6.53311	1556.66	10.902	154.5 - 227.4	[5]

## Experimental Methodologies

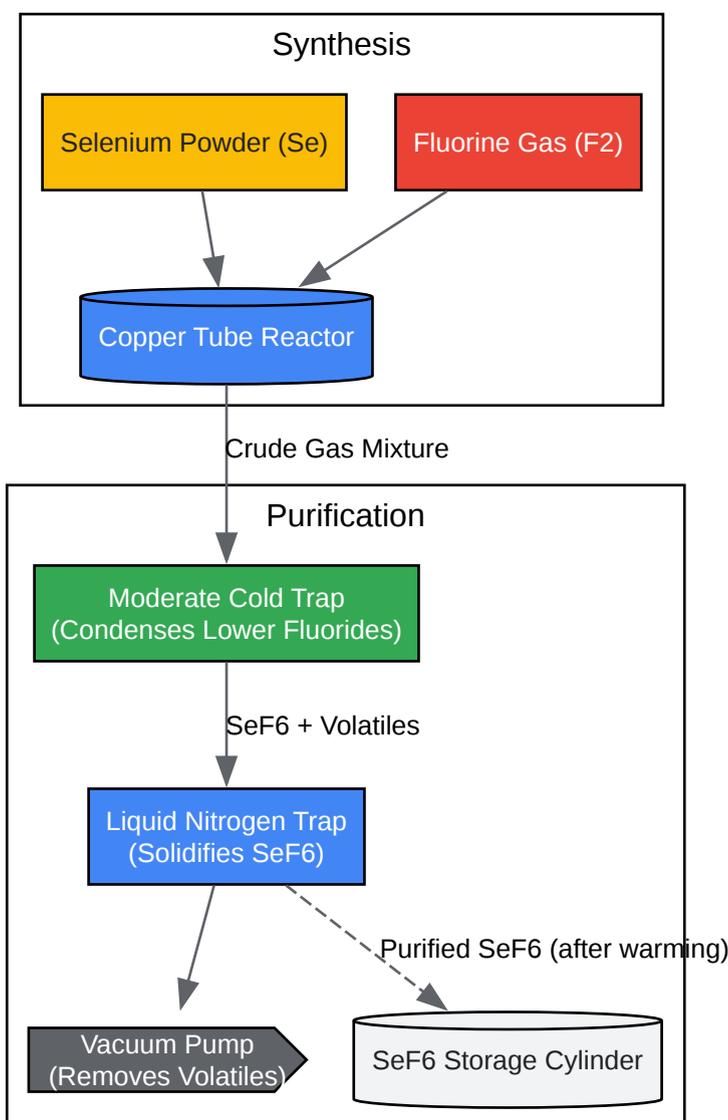
The determination of the thermodynamic properties of a highly reactive and gaseous compound like **selenium hexafluoride** requires specialized experimental techniques. Below are detailed descriptions of the key methodologies cited.

## Synthesis and Purification of Selenium Hexafluoride

The most common method for the preparation of **selenium hexafluoride** is the direct fluorination of elemental selenium.[3]

Protocol:

- Finely divided solid selenium is placed in a reaction vessel, typically made of a passivated metal like copper.[3]
- A stream of fluorine gas (F<sub>2</sub>) is passed over the selenium.[3] The reaction is exothermic and proceeds as follows:  $\text{Se(s)} + 3\text{F}_2(\text{g}) \rightarrow \text{SeF}_6(\text{g})$ . [3]
- The product gas stream contains SeF<sub>6</sub> along with any lower fluorides (e.g., SeF<sub>4</sub>) and unreacted fluorine.
- Purification is achieved through fractional condensation. The gas mixture is passed through a series of cold traps. A moderately cold trap will condense the less volatile lower fluorides, while a liquid nitrogen cold trap (-196 °C) is used to solidify the **selenium hexafluoride**, allowing more volatile impurities to be pumped away.[3]
- The purified SeF<sub>6</sub> can then be collected by carefully warming the trap and transferring the gas to a storage cylinder.



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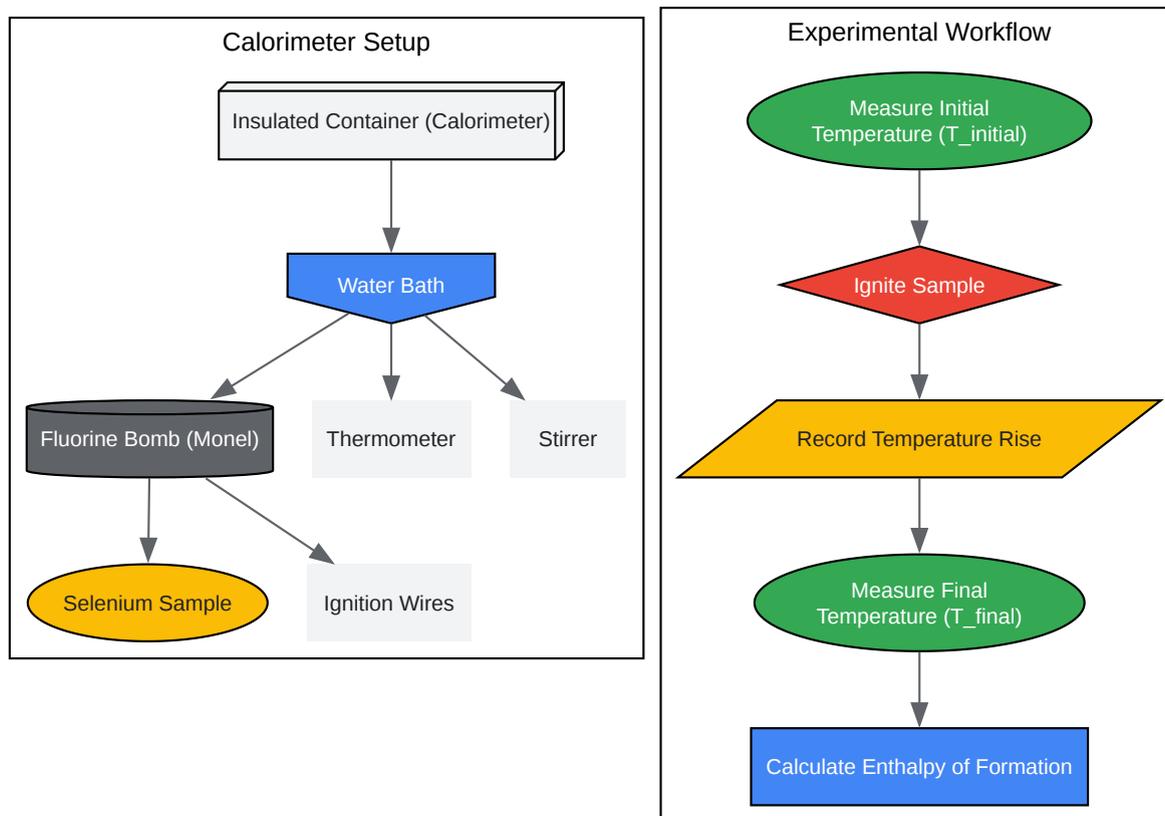
### Synthesis and Purification Workflow for SeF<sub>6</sub>

## Fluorine Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of SeF<sub>6</sub> was determined using fluorine bomb calorimetry. This technique is designed to measure the heat of highly exothermic reactions involving elemental fluorine.

Protocol:

- A high-purity sample of selenium is weighed and placed in a crucible inside a high-pressure reaction vessel, known as a "bomb," constructed from materials resistant to fluorine attack (e.g., Monel or nickel).
- The bomb is sealed and evacuated to remove atmospheric gases.
- A known excess of high-pressure fluorine gas is introduced into the bomb.
- The bomb is placed in a calorimeter, which is a thermally insulated container filled with a precise amount of water. The initial temperature of the water is recorded accurately.
- The reaction is initiated, often by passing an electric current through a fuse wire in contact with the selenium.
- The complete and rapid combustion of selenium in the fluorine atmosphere releases a significant amount of heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- The final temperature of the water is recorded after thermal equilibrium is reached.
- The heat capacity of the calorimeter system is determined in a separate calibration experiment (e.g., by electrical heating or combustion of a standard substance).
- The energy of formation is calculated from the measured temperature change, the heat capacity of the calorimeter, and the amount of selenium reacted. Corrections are made for the heat of ignition and other side reactions.



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### Fluorine Bomb Calorimetry Experimental Workflow

## Low-Temperature Calorimetry for Phase Transitions

The enthalpy of sublimation and other phase transition properties were investigated using low-temperature calorimetry.

Protocol:

- A known mass of purified  $\text{SeF}_6$  is condensed into a sample cell within an adiabatic calorimeter at cryogenic temperatures.
- The calorimeter is cooled to a temperature well below the expected phase transitions.

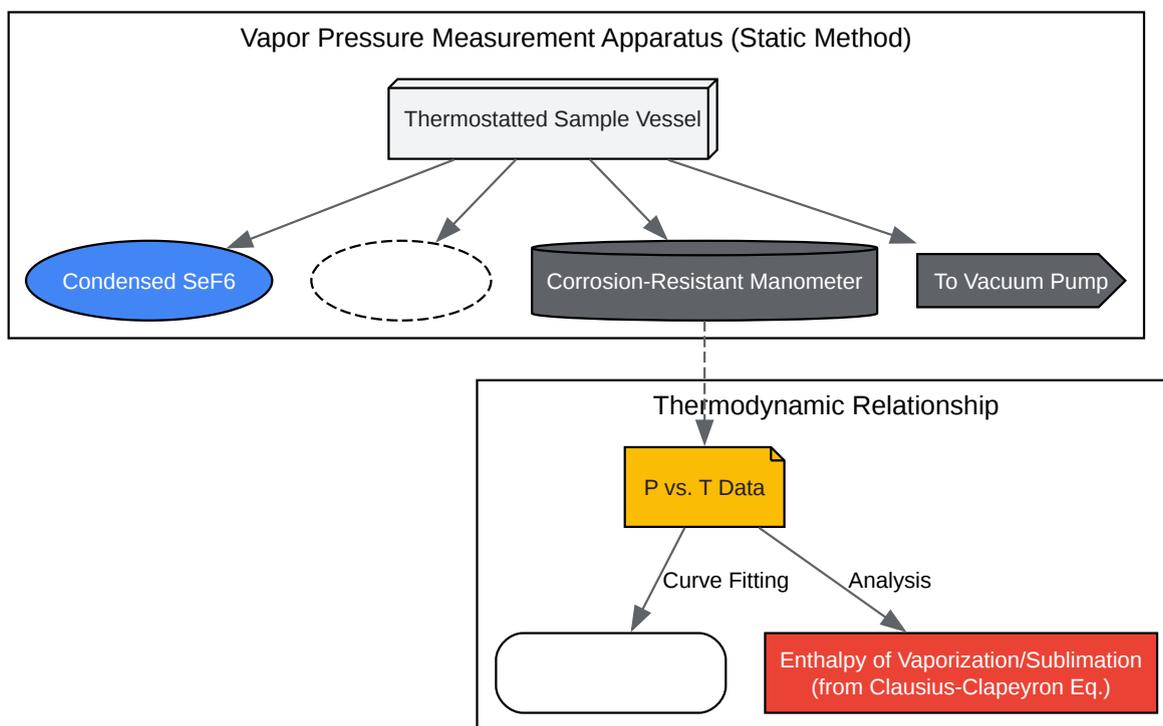
- Heat is supplied to the sample in small, precisely measured increments, and the resulting temperature change is recorded after the system reaches thermal equilibrium.
- A plot of heat capacity (derived from the heat input and temperature change) versus temperature is generated.
- Phase transitions, such as solid-solid transitions or sublimation, are observed as peaks in the heat capacity curve. The area under the peak corresponds to the enthalpy of the transition.
- By measuring the heat required to maintain a constant temperature during sublimation, the enthalpy of sublimation can be directly determined.

## Vapor Pressure Measurement

Vapor pressure data for  $\text{SeF}_6$  was historically determined using static or dynamic methods suitable for corrosive gases.

Protocol (Static Method Example):

- A sample of purified  $\text{SeF}_6$  is introduced into a thermostatted vessel connected to a pressure-measuring device (manometer) made of a corrosion-resistant material.
- The sample is frozen, and the apparatus is evacuated to remove any non-condensable gases.
- The vessel is then brought to a desired constant temperature, and the system is allowed to reach equilibrium.
- The pressure exerted by the  $\text{SeF}_6$  vapor in equilibrium with its condensed phase (solid or liquid) is recorded.
- This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.
- The data is then fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.[5]



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### Logical Relationship in Vapor Pressure Measurement

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- To cite this document: BenchChem. [Thermodynamic Properties of Selenium Hexafluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219787#thermodynamic-properties-of-selenium-hexafluoride]

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